molecular formula C19H18N4O3 B13873600 Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B13873600
M. Wt: 350.4 g/mol
InChI Key: UGLSJCMCXMULCE-UHFFFAOYSA-N
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Description

Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate: is a complex organic compound that features a combination of pyridine, oxadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step often involves esterification to attach the pyridine moiety .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is unique due to the combination of its three distinct moieties, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

pyridin-3-yl 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H18N4O3/c24-19(25-16-7-4-10-20-13-16)23-11-8-15(9-12-23)18-22-21-17(26-18)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2

InChI Key

UGLSJCMCXMULCE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4

Origin of Product

United States

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